Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
“Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound . It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . It is also mentioned that the compound should be stored in an inert atmosphere and in a freezer under -20C .Scientific Research Applications
Supramolecular Arrangements
The compound tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is part of a class of chemicals known for their complex molecular arrangements. Notably, cyclohexane-5-spirohydantoin derivatives, which share structural similarities with this compound, have been studied for their unique supramolecular arrangements. These compounds exhibit intriguing characteristics due to the substituents on the cyclohexane ring, affecting their molecular and crystal structures (Graus et al., 2010).
Reactivity and Synthesis Pathways
Research has explored the reactivity and synthesis pathways involving compounds similar to tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal yields isomeric condensation products, highlighting the compound's potential for forming diverse molecular structures (Moskalenko & Boev, 2012).
Conformational Analysis and Pseudopeptide Applications
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate and its derivatives have been analyzed for their conformational properties, especially in the context of pseudopeptides. For example, spirolactams derived from this class of compounds serve as constrained surrogates for dipeptides, playing a crucial role in peptide synthesis and potentially mimicking natural peptide structures (Fernandez et al., 2002).
Mechanism of Action
Target of Action
It has been found to exhibit antimicrobial activities , suggesting that it may target bacterial cells.
Mode of Action
Given its antimicrobial activity , it may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
Based on its antimicrobial activity , it may interfere with bacterial metabolic pathways, leading to cell death.
Result of Action
Its antimicrobial activity suggests that it may lead to the death of bacterial cells .
properties
IUPAC Name |
tert-butyl 4-(2-chloroethylcarbamoyl)-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O3S/c1-14(2,3)22-13(21)18-8-4-15(5-9-18)19(10-11-23-15)12(20)17-7-6-16/h4-11H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVZGZFPADSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N(CCS2)C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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